molecular formula C12H8ClN3O B6597859 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one CAS No. 61963-00-6

3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one

Cat. No.: B6597859
CAS No.: 61963-00-6
M. Wt: 245.66 g/mol
InChI Key: KLHPWBJQCGZDKR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an imidazo[4,5-b]pyridine core, which is fused with a chlorophenyl group. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for its potential therapeutic applications.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxo derivatives, while substitution reactions can introduce different functional groups onto the imidazo[4,5-b]pyridine core.

Scientific Research Applications

3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antiviral, and antimicrobial properties. Additionally, in the industrial sector, it can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one can be compared with other similar compounds to highlight its uniqueness Similar compounds include other imidazo[4,5-b]pyridine derivatives, which may have different substituents on the phenyl ring or variations in the core structure The presence of the chlorophenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-8-3-5-9(6-4-8)16-11-10(15-12(16)17)2-1-7-14-11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHPWBJQCGZDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403851
Record name ST50990818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61963-00-6
Record name ST50990818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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